molecular formula C24H23N3O3 B11508385 (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile

Cat. No.: B11508385
M. Wt: 401.5 g/mol
InChI Key: SSFIEHSWOXDJLS-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a morpholinyl group, and a quinolinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the introduction of the morpholinyl group and the dimethoxyphenyl group. The final step involves the formation of the prop-2-enenitrile moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl or dimethoxyphenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, are investigated to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to modulate specific molecular pathways makes it a promising candidate for the treatment of various diseases, including cancer and infectious diseases.

Industry

In industry, this compound is used in the development of new materials and technologies. Its unique chemical properties make it suitable for applications in electronics, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-(3,4-dimethoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enenitrile stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C24H23N3O3

Molecular Weight

401.5 g/mol

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-(2-morpholin-4-ylquinolin-3-yl)prop-2-enenitrile

InChI

InChI=1S/C24H23N3O3/c1-28-22-8-7-17(15-23(22)29-2)20(16-25)14-19-13-18-5-3-4-6-21(18)26-24(19)27-9-11-30-12-10-27/h3-8,13-15H,9-12H2,1-2H3/b20-14+

InChI Key

SSFIEHSWOXDJLS-XSFVSMFZSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.